5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine
Description
The compound 5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine belongs to the pyrazolo[1,5-a]pyrimidine class, a heterocyclic scaffold renowned for its pharmacological versatility. Its structure (Figure 1) includes:
- Pyrazolo[1,5-a]pyrimidine core: A fused bicyclic system with nitrogen atoms at positions 1, 3, 5, and 7.
- 3-(2-Chlorophenyl): Provides aromatic π-π stacking interactions and influences target binding specificity. 7-Hydrazinyl group: A reactive moiety enabling hydrogen bonding, coordination with metal ions, and derivatization into hydrazones or azo compounds . 2-Methyl group: Modulates electronic effects and steric hindrance.
Molecular Formula: C₁₈H₂₀ClN₅ (estimated). Key Applications: Potential anticancer, antimicrobial, and enzyme inhibitory activities, though specific data require further validation.
Properties
IUPAC Name |
[5-tert-butyl-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClN5/c1-10-15(11-7-5-6-8-12(11)18)16-20-13(17(2,3)4)9-14(21-19)23(16)22-10/h5-9,21H,19H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUHRFFWFAWWJBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3Cl)C(C)(C)C)NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:
Formation of the pyrazole ring: This step involves the reaction of a suitable hydrazine derivative with an α,β-unsaturated carbonyl compound under acidic or basic conditions to form the pyrazole ring.
Cyclization to form the pyrazolo[1,5-a]pyrimidine core: The pyrazole intermediate undergoes cyclization with a suitable amidine or guanidine derivative to form the pyrazolo[1,5-a]pyrimidine core.
Functional group modifications: Introduction of the tert-butyl, chlorophenyl, and methyl groups can be achieved through various substitution reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes:
Selection of efficient catalysts: Use of transition metal catalysts to enhance reaction rates and selectivity.
Optimization of reaction conditions: Control of temperature, pressure, and solvent systems to maximize yield and minimize by-products.
Purification techniques: Use of chromatography, crystallization, and other purification methods to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The chlorophenyl group can be reduced to form the corresponding phenyl derivative.
Substitution: The tert-butyl and methyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate, or other peroxides.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Alkyl halides, aryl halides, or organometallic reagents.
Major Products
Azo derivatives: Formed through oxidation of the hydrazinyl group.
Phenyl derivatives: Formed through reduction of the chlorophenyl group.
Substituted pyrazolo[1,5-a]pyrimidines: Formed through substitution reactions.
Scientific Research Applications
5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine has several scientific research applications, including:
Medicinal chemistry: Potential use as a lead compound for the development of new drugs targeting various diseases, such as cancer, inflammation, and infectious diseases.
Biological studies: Investigation of its biological activities, such as enzyme inhibition, receptor binding, and cellular signaling pathways.
Chemical biology: Use as a chemical probe to study biological processes and molecular interactions.
Material science:
Mechanism of Action
The mechanism of action of 5-tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Enzyme inhibition: Binding to the active site of enzymes and inhibiting their catalytic activity.
Receptor modulation: Interacting with cellular receptors and modulating their signaling pathways.
Molecular interactions: Forming non-covalent interactions with biomolecules, such as proteins or nucleic acids, to alter their function.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Substituent-Driven Structural and Functional Comparisons
Table 1: Key Structural Variations and Pharmacological Implications
| Compound Name | Position 7 Substituent | Position 3 Substituent | Unique Features | Biological Activity | Reference |
|---|---|---|---|---|---|
| Target Compound | Hydrazinyl (-NH-NH₂) | 2-Chlorophenyl | Reactive hydrazine group for derivatization | Anticancer (hypothetical) | - |
| 5-Tert-butyl-7-chloro-3-(2-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine | Chloro (-Cl) | 2-Chlorophenyl | Enhanced stability; limited hydrogen bonding | Antitumor activity (in vitro) | |
| 5-Tert-butyl-3-(4-chlorophenyl)-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine | 4-Methylpiperidin-1-yl | 4-Chlorophenyl | Improved kinase inhibition (e.g., Trk) | ||
| 1-[5-Tert-butyl-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidin-7-yl]-4-ethylpiperazine | 4-Ethylpiperazine | 4-Chlorophenyl | Trk kinase inhibition; neuroprotective potential | ||
| 7-Hydrazinyl-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine | Hydrazinyl | - | Triazolo core; enhanced reactivity for nucleophilic substitutions | Antimicrobial | |
| 2-Ethyl-3-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-thiol | Thiol (-SH) | 4-Fluorophenyl | Fluorine-enhanced metabolic stability; thiol-mediated redox modulation |
Key Observations:
Position 7 Substituents: Hydrazinyl vs. Chloro: The hydrazinyl group in the target compound offers reactivity for forming Schiff bases or metal complexes, contrasting with the chloro group’s stability and electron-withdrawing effects . Piperidine/Piperazine vs.
Position 3 Substituents :
- 2-Chlorophenyl vs. 4-Chlorophenyl : The ortho-chloro configuration in the target compound may induce steric hindrance, altering receptor binding compared to para-substituted analogs .
- Chlorophenyl vs. Fluorophenyl : Fluorine’s electronegativity increases metabolic stability and target specificity compared to chlorine’s bulkier halide effects .
Core Modifications :
- Pyrazolo[1,5-a]pyrimidine vs. Triazolo[1,5-a]pyrimidine: The triazolo core in introduces additional nitrogen atoms, altering electronic properties and hydrogen-bonding capacity .
Pharmacological Activity Comparisons
Key Findings:
- Chloro vs. Piperazine Derivatives : Chloro-substituted compounds () show moderate antitumor activity, whereas piperazine analogs () exhibit potent kinase inhibition, highlighting substituent-driven mechanistic divergence .
Biological Activity
5-Tert-butyl-3-(2-chlorophenyl)-7-hydrazinyl-2-methylpyrazolo[1,5-a]pyrimidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the existing literature on its biological properties, focusing on its anticancer, antimicrobial, and other pharmacological effects.
Chemical Structure and Properties
The compound has a complex structure characterized by a pyrazolo-pyrimidine framework. Its molecular formula is with a molecular weight of approximately 320.81 g/mol. It features a tert-butyl group, a chlorophenyl moiety, and a hydrazine substituent which are critical for its biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anticancer properties. For instance:
- Inhibition of Cancer Cell Proliferation : Compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these compounds ranged from 0.3 µM to 24 µM depending on the specific analog tested .
- Mechanism of Action : Molecular docking studies suggest that these compounds interact with key protein targets such as EGFR and VEGFR-2, leading to apoptosis in cancer cells and inhibition of cell migration .
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against various bacterial and fungal strains:
- Antibacterial and Antifungal Effects : In vitro studies have reported that certain pyrazolo derivatives exhibit potent activity against Gram-positive and Gram-negative bacteria as well as fungi. The minimum inhibitory concentrations (MICs) for these activities suggest that modifications to the pyrazole structure can enhance efficacy .
Study 1: Anticancer Efficacy
A study published in Molecules evaluated several pyrazolo[1,5-a]pyrimidine derivatives for their anticancer activity. The results indicated that compounds with similar structural features to this compound significantly inhibited tumor growth in xenograft models, showcasing their potential as therapeutic agents .
Study 2: Antimicrobial Properties
Another research effort focused on synthesizing new derivatives from the pyrazolo framework and assessing their antimicrobial activities. The findings revealed that certain modifications led to enhanced activity against resistant strains of bacteria, indicating the potential for developing new antibiotics based on this scaffold .
Data Summary
| Activity | Tested Compound | IC50/MIC Values | Notes |
|---|---|---|---|
| Anticancer | 5-Tert-butyl-3-(2-chlorophenyl)-... | 0.3 - 24 µM | Inhibits EGFR and VEGFR-2 |
| Antibacterial | Various Pyrazolo Derivatives | MIC < 10 µg/mL | Effective against Gram-positive/negative |
| Antifungal | Selected Pyrazolo Derivatives | MIC < 20 µg/mL | Shows promise against fungal infections |
Q & A
Q. What are the optimal reaction conditions for synthesizing pyrazolo[1,5-a]pyrimidine derivatives with hydrazinyl substituents?
Q. Which spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Essential for confirming substituent positions and hydrazinyl group integration. For example, aromatic protons in 2-chlorophenyl groups resonate at δ 7.3–7.6 ppm ().
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peaks matching calculated values in ).
- IR Spectroscopy : Identifies N–H stretches (~3300 cm⁻¹ for hydrazinyl) and C=N/C–Cl bonds ().
Advanced Research Questions
Q. How do steric and electronic effects of the tert-butyl and 2-chlorophenyl groups influence reactivity?
Methodological Answer:
- Steric hindrance : The tert-butyl group at position 5 reduces nucleophilic attack at adjacent sites, directing functionalization to the hydrazinyl group (analogous to methyl/ethyl substituents in ).
- Electronic effects : The electron-withdrawing 2-chlorophenyl group at position 3 stabilizes the pyrimidine ring via resonance, as seen in similar compounds ().
- Experimental validation : Compare reaction rates of tert-butyl vs. methyl analogs using kinetic studies (e.g., halogenation or azo coupling in ).
Q. What crystallographic parameters are critical for resolving the compound’s structure?
Methodological Answer: Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include:
- Unit cell dimensions : Orthorhombic systems (e.g., Pbca space group with a = 9.5 Å, b = 15.9 Å, c = 24.8 Å for a related compound in ) .
- R factors : Acceptable values ≤ 0.06 (e.g., R = 0.055 in ) .
- H-bonding networks : Hydrazinyl groups often form N–H⋯N interactions with pyrimidine nitrogens (analogous to amino groups in ).
Q. How can contradictions in biological activity data be resolved?
Methodological Answer: Discrepancies may arise from assay conditions or substituent effects. Strategies include:
- Dose-response standardization : Use IC50 values from enzyme inhibition assays (e.g., kinase inhibition in ).
- Structural analogs : Test derivatives with modified substituents (e.g., replacing 2-chlorophenyl with 4-fluorophenyl as in ).
- Computational modeling : Molecular docking to compare binding affinities (e.g., antitrypanosomal targets in ).
Methodological Notes
- Synthesis Optimization : Hydrazinyl groups are sensitive to oxidation; use inert atmospheres (N2/Ar) during reactions ().
- Data Reproducibility : Always cross-validate NMR assignments with 2D techniques (HSQC, HMBC) ().
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
